molecular formula C17H19N3O5S2 B2961693 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylsulfonyl)propanamide CAS No. 2034587-06-7

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2961693
CAS No.: 2034587-06-7
M. Wt: 409.48
InChI Key: PSHUJGICUDPCAI-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylsulfonyl)propanamide is a chemical compound with a complex structure. It contains both a thiadiazole ring and a phenylsulfonyl group. The compound’s molecular formula is C17H16N2O5S2. It may have applications in various fields, including pharmaceuticals, materials science, or agrochemicals .

Scientific Research Applications

Photosensitizers in Photodynamic Therapy

One study elaborated on the synthesis and characterization of novel compounds including zinc phthalocyanine derivatives, which exhibit remarkable potential for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Insecticide Development

Another research focus involves the novel insecticide flubendiamide, which has a unique chemical structure and shows extremely strong insecticidal activity, especially against lepidopterous pests, including resistant strains. The study suggests that flubendiamide operates through a novel mode of action, distinct from commercial insecticides, and highlights its safety for non-target organisms (Tohnishi et al., 2005).

Antimicrobial and Antiproliferative Agents

Research into N-ethyl-N-methylbenzenesulfonamide derivatives has uncovered a series with effective antimicrobial and antiproliferative properties. Some compounds within this series have demonstrated significant cytotoxic activity against human cell lines, including lung (A-549) and liver carcinoma (HepG2), as well as notable antimicrobial activity. Molecular docking studies support these findings, suggesting these compounds' potential as inhibitors against DHFR enzyme active sites (Abd El-Gilil, 2019).

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S2/c1-19-15-9-8-13(12-16(15)20(2)27(19,24)25)18-17(21)10-11-26(22,23)14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHUJGICUDPCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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